molecular formula C9H12N2O3 B112440 3-Amino-L-tyrosine CAS No. 300-34-5

3-Amino-L-tyrosine

Cat. No.: B112440
CAS No.: 300-34-5
M. Wt: 196.2 g/mol
InChI Key: POGSZHUEECCEAP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-L-tyrosine is an amino acid derivative characterized by the presence of an amino group at the third position of the aromatic ring of L-tyrosine. This compound is known for its role in various biochemical processes and is commonly used in peptide synthesis .

Mechanism of Action

Target of Action

3-Amino-L-tyrosine, a derivative of the amino acid tyrosine, is likely to interact with similar targets as its parent compound. Tyrosine is known to interact with various enzymes and receptors in the body. It is a precursor of several neurotransmitters, including dopamine, norepinephrine, and epinephrine . Therefore, it’s plausible that this compound may interact with similar targets, influencing the synthesis of these neurotransmitters.

Mode of Action

Tyrosine is known to be a substrate for various enzymes, including tyrosinase, which converts tyrosine into L-DOPA, a precursor of several neurotransmitters . It’s possible that this compound may also serve as a substrate for these enzymes, leading to the production of modified neurotransmitters.

Biochemical Pathways

Tyrosine is involved in several biochemical pathways, including the synthesis of neurotransmitters and hormones . It’s synthesized from phenylalanine and can be further converted into L-DOPA by the enzyme tyrosinase . L-DOPA is then converted into dopamine, norepinephrine, and epinephrine. Given its structural similarity to tyrosine, this compound may be involved in similar pathways, potentially leading to the production of modified neurotransmitters.

Pharmacokinetics

It’s known that amino acids like tyrosine are absorbed in the gut and distributed throughout the body via the bloodstream . They can cross the blood-brain barrier, allowing them to influence brain chemistry

Result of Action

Given its similarity to tyrosine, it may influence the synthesis of neurotransmitters, potentially leading to changes in neural signaling This could have various effects on mood, cognition, and other brain functions

Action Environment

The action of this compound, like other biochemical compounds, can be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules. For instance, the activity of enzymes involved in tyrosine metabolism can be affected by changes in pH and temperature . Additionally, the presence of other molecules can influence the absorption and distribution of this compound in the body .

Biochemical Analysis

Biochemical Properties

3-Amino-L-tyrosine, like its parent compound tyrosine, is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . Although specific interactions of this compound are not fully defined, it is likely to participate in similar biochemical reactions due to its structural similarity to tyrosine.

Cellular Effects

Tyrosine and its derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Given its structural similarity to tyrosine, this compound may have similar effects on cellular processes.

Molecular Mechanism

Tyrosine is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Given the structural similarity of this compound to tyrosine, it is plausible that it may have similar molecular mechanisms of action.

Temporal Effects in Laboratory Settings

Studies on tyrosine have shown that it can reduce cognitive and behavioral deficits associated with stressful conditions .

Dosage Effects in Animal Models

Tyrosine is considered safe for all animal species, provided that the conditions of use are respected .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as tyrosine. Tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to other aromatic amino acids . It is a biosynthetic precursor of various compounds essential to plant survival .

Transport and Distribution

Tyrosine and its derivatives are known to be transported across cell membranes by different transmembrane transporter proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-L-tyrosine can be synthesized through several methods. One common approach involves the electropolymerization of this compound to form ultrathin and degradable polymeric films . Another method includes the regioselective monohalogenation of N-acetyl-L-tyrosine using sulfonic acid catalysts .

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, including microbial fermentation and enzymatic catalysis. These methods are preferred due to their environmental friendliness and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as 3,4-dihydroxyphenylalanine and tyramine .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,10-11H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGSZHUEECCEAP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952408
Record name 3-Aminotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300-34-5
Record name 3-Aminotyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-L-tyrosine
Reactant of Route 2
3-Amino-L-tyrosine
Reactant of Route 3
3-Amino-L-tyrosine
Reactant of Route 4
Reactant of Route 4
3-Amino-L-tyrosine
Reactant of Route 5
3-Amino-L-tyrosine
Reactant of Route 6
3-Amino-L-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.